molecular formula C8H5BrCl2F2O B1410707 2,3-Dichloro-6-(difluoromethoxy)benzyl bromide CAS No. 1803789-66-3

2,3-Dichloro-6-(difluoromethoxy)benzyl bromide

Cat. No.: B1410707
CAS No.: 1803789-66-3
M. Wt: 305.93 g/mol
InChI Key: YLNQATUXXLWRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-6-(difluoromethoxy)benzyl bromide is an organic compound characterized by the presence of dichloro, difluoromethoxy, and benzyl bromide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-(difluoromethoxy)benzyl bromide typically involves the bromination of 2,3-dichloro-6-(difluoromethoxy)toluene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-(difluoromethoxy)benzyl bromide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the bromide to a corresponding benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include benzoic acids.

    Reduction: Products include benzyl alcohols.

Scientific Research Applications

2,3-Dichloro-6-(difluoromethoxy)benzyl bromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromide group.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)benzyl bromide involves its reactivity towards nucleophiles. The bromide group is highly reactive, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol
  • 2,3-Dichloro-6-(difluoromethoxy)benzylamine
  • 2,4-Dichloro-6-(difluoromethoxy)benzyl bromide

Uniqueness

2,3-Dichloro-6-(difluoromethoxy)benzyl bromide is unique due to the combination of its dichloro, difluoromethoxy, and benzyl bromide functional groups. This combination imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

3-(bromomethyl)-1,2-dichloro-4-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2F2O/c9-3-4-6(14-8(12)13)2-1-5(10)7(4)11/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNQATUXXLWRKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)CBr)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-6-(difluoromethoxy)benzyl bromide
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-6-(difluoromethoxy)benzyl bromide
Reactant of Route 3
Reactant of Route 3
2,3-Dichloro-6-(difluoromethoxy)benzyl bromide
Reactant of Route 4
2,3-Dichloro-6-(difluoromethoxy)benzyl bromide
Reactant of Route 5
Reactant of Route 5
2,3-Dichloro-6-(difluoromethoxy)benzyl bromide
Reactant of Route 6
Reactant of Route 6
2,3-Dichloro-6-(difluoromethoxy)benzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.